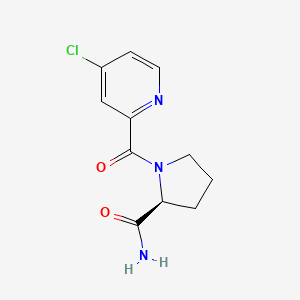
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide, also known as CX-717, is a compound that belongs to the family of ampakines. Ampakines are drugs that enhance the activity of AMPA receptors in the brain, which are responsible for regulating the excitability of neurons. CX-717 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide involves the enhancement of AMPA receptor activity in the brain. AMPA receptors are responsible for regulating the excitability of neurons and are involved in various cognitive processes such as learning and memory. By enhancing the activity of AMPA receptors, this compound can improve cognitive function and enhance memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. This compound can increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in various cognitive processes such as learning and memory. This compound can also increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models, and its mechanism of action is well understood. This compound is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of this compound is that its effects on human subjects are not well understood, and further clinical studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD, should be further explored.
Méthodes De Synthèse
The synthesis of (2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide involves the reaction of 2-cyclopropylacetylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In animal studies, this compound has been shown to improve cognitive function, enhance memory, and increase attention span. This compound has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and drug addiction.
Propriétés
IUPAC Name |
(2S)-1-(2-cyclopropylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-10(14)8-2-1-5-12(8)9(13)6-7-3-4-7/h7-8H,1-6H2,(H2,11,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDGOFYZBMPTE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[3-oxo-3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B7342772.png)
![methyl 5-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7342775.png)
![1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7342781.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7342787.png)
![(1S)-N-(2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7342797.png)
![(2S)-1-[3-(1H-imidazol-5-yl)-2-methylpropanoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7342811.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[3-(methylsulfanylmethyl)-1-benzofuran-2-yl]methanone](/img/structure/B7342816.png)
![(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)

![(2S)-1-[2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342841.png)
![(2S)-1-[4-[ethyl(propan-2-yl)amino]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342848.png)
![(2S)-1-[4-(cyclopropylcarbamoyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342866.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)